Kauran-16,17-diol

Vue d'ensemble

Description

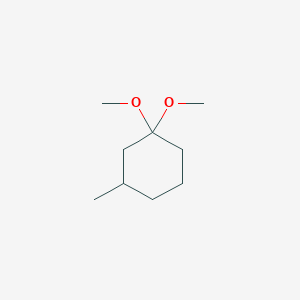

Kauran-16,17-diol, also known as ent-Kauran-16β,17-diol, is a natural diterpene . It possesses anti-tumor and apoptosis-inducing activity, with an IC50 of 17 μM on inhibiting NO production in LPS-stimulated RAW 264.7 macrophages .

Synthesis Analysis

The synthesis of Kauran-16,17-diol has been studied using chemical synthesis methods and 2D-NMR technology . The structure was fully analyzed and verified, and the signals of each hydrogen proton were assigned for the first time .

Molecular Structure Analysis

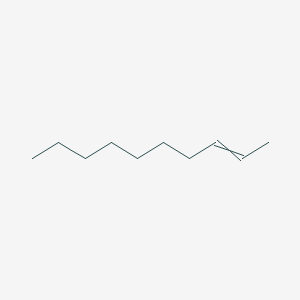

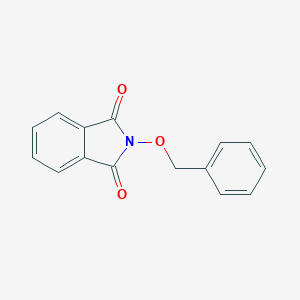

The molecular formula of Kauran-16,17-diol is C20H34O2, and its molecular weight is 306.48 . It belongs to the class of compounds known as terpenoids and diterpenoids .

Chemical Reactions Analysis

In vitro studies have shown that Kauran-16,17-diol down-regulates Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex and induces E2F1 up-regulation in MCF-7 cells .

Physical And Chemical Properties Analysis

Kauran-16,17-diol is a solid compound with a white to off-white color .

Applications De Recherche Scientifique

Anti-Tumor Activity

Kauran-16,17-diol: has been identified as a compound with potential anti-tumor properties. It exhibits activity against tumor cells by inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with an IC50 value of 17 μM . This suggests that the compound could be a valuable addition to the arsenal of anti-cancer agents, particularly in targeting inflammation-associated tumorigenesis.

Apoptosis Induction

The compound is also known for its apoptosis-inducing activity. It down-regulates Bcl-2, a protein that prevents apoptosis, and disrupts the Ap-2α/Rb transcription activating complex. Additionally, it induces the up-regulation of E2F1 in MCF-7 cells, which is a crucial step in the apoptosis pathway . This mechanism can be leveraged in designing therapies for cancer treatment where inducing programmed cell death is a desired outcome.

Fungal Biotransformations

Ent-kauran-16,17-diol: serves as a substrate for fungal biotransformations, leading to a diverse array of structurally modified derivatives . These derivatives can have varied biological activities and enhanced solubility, making them suitable for further pharmacological studies and applications.

Structural Diversity in Natural Products

The structural diversification achieved through the biotransformation of Kauran-16,17-diol underscores its importance in the field of natural products chemistry. The hydroxylation of unactivated carbons in the kaurane skeleton, often carried out stereoselectively, results in a remarkable variety of compounds with potential biological activities .

Inflammation Modulation

Given its ability to inhibit NO production in macrophages, Kauran-16,17-diol has implications in the modulation of inflammatory responses . This could be particularly useful in the treatment of chronic inflammatory diseases, where regulation of the immune response is crucial.

Source Material for Semi-Synthetic Modifications

Due to its limited functional groups, Kauran-16,17-diol is an ideal candidate for semi-synthetic modifications to produce more polar derivatives. These derivatives can then be evaluated for a wide range of biological activities, making the compound a valuable starting material for synthetic organic chemistry .

Mécanisme D'action

Target of Action

Kauran-16,17-diol, also known as Ent-kauran-16,17-diol, is a natural diterpene compound . The primary targets of this compound are RAW 264.7 macrophages . These cells are often used as a model for studying macrophage functions, inflammation, and immune response.

Mode of Action

Kauran-16,17-diol interacts with its targets by inhibiting Nitric Oxide (NO) production . NO is a free radical molecule that plays a crucial role in several physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NO production, Kauran-16,17-diol can modulate these processes.

Biochemical Pathways

The compound’s action affects the Ap-2α/Rb transcription activating complex . It down-regulates Bcl-2, a protein that regulates cell death (apoptosis), thereby disrupting this complex . Additionally, it induces the up-regulation of E2F1 in MCF-7 cells . E2F1 is a transcription factor involved in cell cycle regulation and apoptosis.

Result of Action

The molecular and cellular effects of Kauran-16,17-diol’s action include anti-tumor and apoptosis-inducing activities . By inhibiting NO production and disrupting the Ap-2α/Rb transcription activating complex, it can induce apoptosis (programmed cell death), which is a crucial mechanism in preventing the proliferation of cancer cells .

Safety and Hazards

Propriétés

IUPAC Name |

(1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWCTWYVKIBSA-ZYLYKIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kauran-16,17-diol | |

CAS RN |

16836-31-0 | |

| Record name | Kauran-16,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)